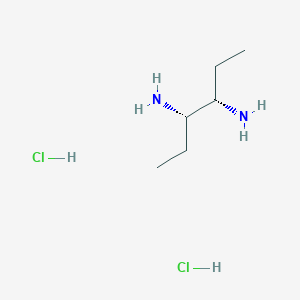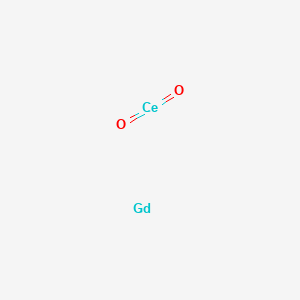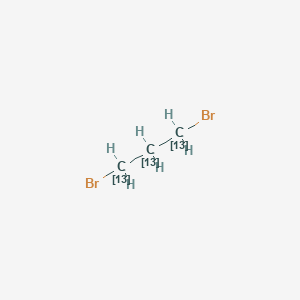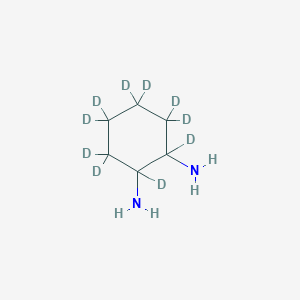
Sangivamycin monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sangivamycin monohydrate is a nucleoside analogue originally isolated from the bacterium Streptomyces rimosus. It is known for its potent inhibitory effects on protein kinase C, making it a compound of interest in various scientific fields. This compound has demonstrated antibiotic, antiviral, and anti-cancer properties, although it has not been approved for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sangivamycin monohydrate involves the total synthesis of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The process includes several steps, starting from the appropriate purine precursor and involving nitrile hydratase enzymes that convert toyocamycin to sangivamycin .
Industrial Production Methods
Streptomyces rimosus cultures. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sangivamycin monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of sangivamycin, such as toyocamycin and other pyrrolo[2,3-d]pyrimidine nucleosides .
Scientific Research Applications
Sangivamycin monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: this compound is used to investigate the inhibition of protein kinase C and its effects on cellular processes.
Medicine: It has shown potential as an antiviral agent against viruses like SARS-CoV-2, Ebola, and others. .
Mechanism of Action
Sangivamycin monohydrate exerts its effects primarily by inhibiting protein kinase C. This inhibition is competitive with respect to ATP and noncompetitive with respect to histone and lipid cofactors. The compound binds to the catalytic fragment of protein kinase C, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptotic cell death .
Comparison with Similar Compounds
Similar Compounds
Toyocamycin: A closely related compound with similar inhibitory effects on protein kinase C.
Remdesivir: Another nucleoside analogue with antiviral properties, although it targets different viral enzymes.
Gemcitabine: An anti-cancer nucleoside analogue used in chemotherapy
Uniqueness
Sangivamycin monohydrate is unique due to its broad-spectrum antiviral activity and potent inhibition of protein kinase C. Its ability to inhibit multiple variants of viruses, including SARS-CoV-2, with greater efficacy than some other nucleoside analogues, makes it a promising candidate for further research and potential therapeutic applications .
Properties
CAS No. |
129601-63-4 |
|---|---|
Molecular Formula |
C12H17N5O6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate |
InChI |
InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1 |
InChI Key |
QTYUIEDCERYPNJ-CCUUNMJDSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)
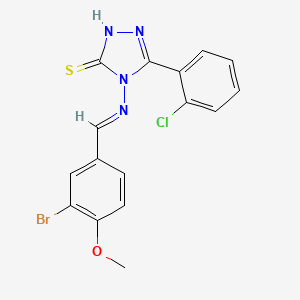

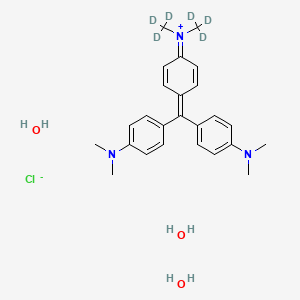
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
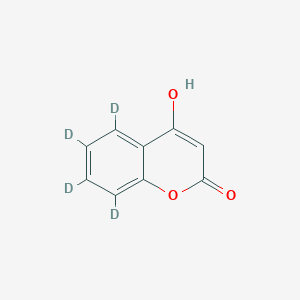

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
